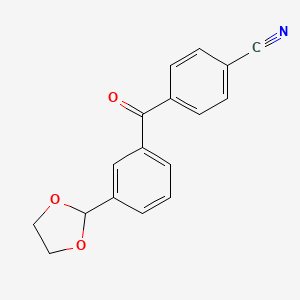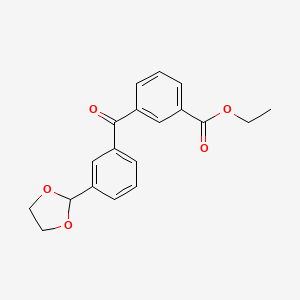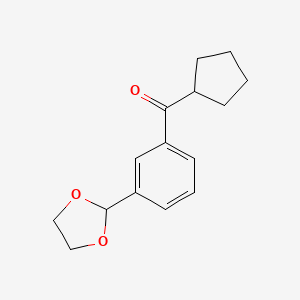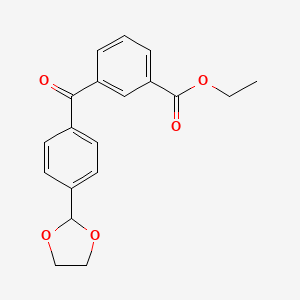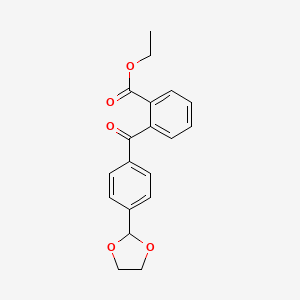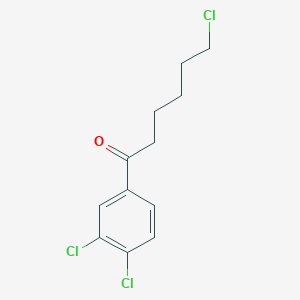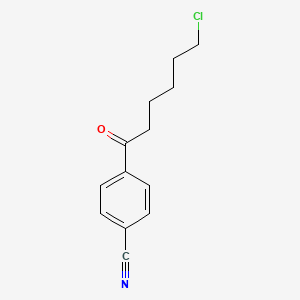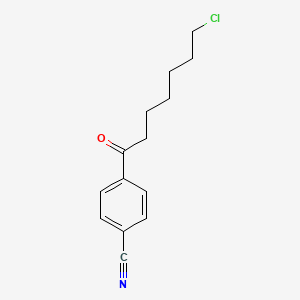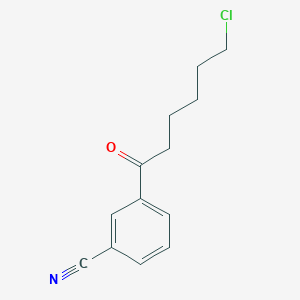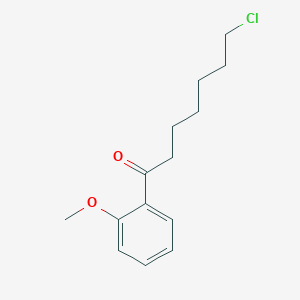
5-Chloro-7-iodo-8-isopropoxyquinoline
概要
説明
5-Chloro-7-iodo-8-isopropoxyquinoline (CIQ) is a compound whose structure consists of a quinoline ring with a chlorine, iodine, and isopropoxy substituents. It has several unique properties and applications in the scientific community, including its use as a reagent for organic synthesis, its role in the study of biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
Neurological Research
5-Chloro-7-iodo-quinolin-8-ol (Clioquinol) has been investigated for its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Spectrophotometric Analysis
A spectrophotometric method using 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been proposed for the analysis of pharmaceutical preparations, indicating its utility in pharmaceutical analysis (Belal, 1984).
Vibrational Spectra Study
Infrared and Raman spectra of Clioquinol and its Cu(II) complex were recorded, offering insights into its chemical structure and potential applications in Alzheimer's disease research (Wagner, Calvo, Torre, & Baran, 2007).
Crystallography
The crystal structure of 7-iodo-8-hydroxyquinoline, a closely related compound, has been analyzed to understand its chemical properties, which can inform the use of similar compounds in various scientific applications (Shoja, Gershon, & Clarke, 1997).
Metal Ion Chelation
Clioquinol's efficacy in cancer therapy and treatment of Alzheimer's disease is thought to be due to its function as a lipophilic copper chelator, showing its potential in metal ion chelation research (Pushie, Nienaber, Summers, Cotelesage, Ponomarenko, Nichol, Pickering, & George, 2014).
Radiolabelled Analogs for Alzheimer's Disease
Clioquinol was radiolabelled for SPECT imaging and biochemical studies in Alzheimer's disease, underlining its importance in neurological research (Papazian, Jackson, Pham, Liu, Greguric, Loc'h, Rowe, Villemagne, Masters, & Katsifis, 2005).
Anticancer Prodrug Development
Research into clioquinol glucoconjugates for their antiproliferative activity against different tumor cell lines in the presence of copper(II) ions highlights its potential in anticancer prodrug development (Oliveri, Giuffrida, Vecchio, Aiello, & Viale, 2012).
Use in Analytical Chemistry
The compound has been used in spectrophotometric procedures for the quantitative determination of halogenated derivatives of 8-hydroxyquinoline in dosage forms, showcasing its analytical chemistry applications (Belal, 1984).
Chemosensory Applications
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a derivative, selectively responds to certain metal ions, suggesting its use in chemosensory applications for detecting metal ions (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
作用機序
Target of Action
5-Chloro-7-iodo-8-isopropoxyquinoline, also known as Clioquinol , is primarily targeted towards fungal infections . It has been used as an active compound in topical medications to treat diverse skin infections . It also exhibits anticancer activity and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
Clioquinol acts as a zinc and copper chelator . It is a metal protein-attenuating compound (MPAC) that disrupts the interaction between metals and the Aβ peptide in the brain . This interaction is crucial in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease .
Biochemical Pathways
The chelation of zinc and copper by Clioquinol affects the deposition and stabilization of amyloid plaques . By preventing Aβ accumulation and restoring copper and zinc ion homeostasis in cells, Clioquinol can potentially alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Clioquinol involves rapid absorption and first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of these metabolites are higher than those of free Clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
The chelation action of Clioquinol results in the dissolution of amyloid deposits, both in vitro and in vivo . This leads to a reduction in the amyloid burden and oxidative processes in the brain, potentially slowing the progression of Alzheimer’s disease . Additionally, it exhibits anticancer activity in vitro and in vivo .
将来の方向性
5-Chloro-7-iodo-8-isopropoxyquinoline has a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . It is commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . Therefore, it has a promising future in the field of medicine and technology.
特性
IUPAC Name |
5-chloro-7-iodo-8-propan-2-yloxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIDUODKSOSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

